molecular formula C15H11BrFN B7978932 6-bromo-1-(3-fluorobenzyl)-1H-indole

6-bromo-1-(3-fluorobenzyl)-1H-indole

Cat. No.: B7978932
M. Wt: 304.16 g/mol
InChI Key: QJDKDNCSHBOAAD-UHFFFAOYSA-N
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Description

6-bromo-1-(3-fluorobenzyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 6th position and a 3-fluorobenzyl group attached to the nitrogen atom of the indole ring. The presence of these substituents can significantly influence the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(3-fluorobenzyl)-1H-indole typically involves the following steps:

    Bromination: The indole ring is brominated at the 6th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    N-alkylation: The brominated indole is then subjected to N-alkylation with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-(3-fluorobenzyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield 6-methoxy-1-(3-fluorobenzyl)-1H-indole, while oxidation could produce this compound-2,3-dione.

Scientific Research Applications

6-bromo-1-(3-fluorobenzyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-1-(3-fluorobenzyl)-1H-indole depends on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The presence of the bromine and fluorobenzyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1H-indole: Lacks the 3-fluorobenzyl group, which can significantly alter its biological activity.

    1-(3-fluorobenzyl)-1H-indole: Lacks the bromine atom, which can affect its reactivity and interactions with biological targets.

    6-chloro-1-(3-fluorobenzyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.

Uniqueness

6-bromo-1-(3-fluorobenzyl)-1H-indole is unique due to the specific combination of the bromine and 3-fluorobenzyl substituents. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups can enhance the compound’s stability and binding interactions with target molecules.

Properties

IUPAC Name

6-bromo-1-[(3-fluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDKDNCSHBOAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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